molecular formula C9H9F2NO B1420329 3-(3,4-Difluorophenyl)propanamide CAS No. 1098350-17-4

3-(3,4-Difluorophenyl)propanamide

Cat. No. B1420329
M. Wt: 185.17 g/mol
InChI Key: XZQRRQRBAHSJDP-UHFFFAOYSA-N
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Description

“3-(3,4-Difluorophenyl)propanamide” is a chemical compound with the CAS Number: 1098350-17-4 . It has a molecular weight of 185.17 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(3,4-difluorophenyl)propanamide . Its InChI code is 1S/C9H9F2NO/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H2,12,13) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Environmental Impact and Herbicidal Activity

  • Herbicide Retention in Ecosystems : Propanil N-(3,4-dichlorophenyl)propanamide, a related compound, is used as a post-emergent herbicide in paddy rice cultivation. Studies have shown its presence in paddy soil and water, and its accumulation in wetland plants, indicating its environmental persistence and potential impact on human health through consumption of these plants (Perera et al., 1999).

  • Photocatalysed Degradation Studies : The TiO2 catalyzed degradation of N-(3,4-dichlorophenyl)propanamide (Propanil) has been examined, providing insights into the environmental breakdown of such compounds under UV-A and solar light, contributing to our understanding of their environmental fate (Sturini et al., 1997).

Pharmaceutical and Biological Applications

  • Antimicrobial Properties : 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, structurally similar compounds, have shown promising antibacterial and antifungal activities, indicating potential for the development of new antimicrobial agents (Baranovskyi et al., 2018).

  • Pharmacokinetics and Metabolism : Investigations into the pharmacokinetics and metabolism of S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide] in rats have been conducted, shedding light on the potential pharmaceutical applications and safety profile of such compounds (Wu et al., 2006).

  • Anthelmintic, Antibacterial, and Antifungal Activity : Synthesized derivatives of 3,3-diphenyl propanamide have been evaluated for their anthelmintic, antibacterial, and antifungal activities, demonstrating their potential as multi-purpose pharmaceutical agents (Chaudhary et al., 2019).

Optical and Structural Properties

  • Crystal Growth and Nonlinear Optical Material : The growth and characterization of N-(2-Chlorophenyl)-(1-Propanamide), a structurally similar compound, have been studied for their nonlinear optical properties, suggesting potential applications in electro-optic materials (Prabhu et al., 2001).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(3,4-difluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQRRQRBAHSJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Difluorophenyl)propanamide

CAS RN

1098350-17-4
Record name 3-(3,4-difluorophenyl)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JG Samaritoni, WL Scott, GG Anderson, K Marrs, A Ali… - papers.ssrn.com
Pseudomonas aeruginosa (Pa) infections are a serious cause of morbidity in cystic fibrosis patients. Synthesis of analogs of the reported Pa biofilm disassembler D-tyrosine (1) led to …
Number of citations: 0 papers.ssrn.com

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